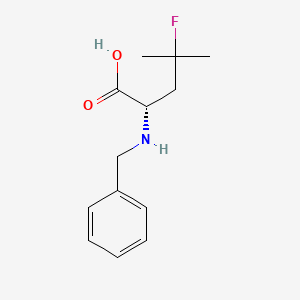

(S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid

Descripción

Propiedades

IUPAC Name |

(2S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-13(2,14)8-11(12(16)17)15-9-10-6-4-3-5-7-10/h3-7,11,15H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPHPLXSJSGZTP-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)NCC1=CC=CC=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)O)NCC1=CC=CC=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Asymmetric Catalytic Hydrogenation

A widely adopted method involves asymmetric hydrogenation of α,β-unsaturated ketone precursors. For example:

-

Precursor Synthesis : 4-Fluoro-4-methylpent-2-enoic acid is prepared via Horner-Wadsworth-Emmons olefination using diethyl (4-fluoro-4-methylpent-2-enoyl)phosphonate and benzylamine.

-

Chiral Catalysis : The ketone intermediate undergoes hydrogenation with a Ru-BINAP catalyst (e.g., [RuCl₂((S)-BINAP)]), achieving >95% enantiomeric excess (ee) under 50 bar H₂ at 60°C.

-

Workup : The product is purified via silica-gel chromatography (ethyl acetate/hexane, 3:7) to yield the S-enantiomer with 82% isolated yield.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| H₂ Pressure | 50 bar |

| Catalyst Loading | 0.5 mol% |

| ee | 95% |

Nucleophilic Fluorination and Reductive Amination

This two-step approach leverages late-stage fluorination and benzyl group introduction:

-

Fluorination : 4-Methylpent-2-enoic acid is treated with Selectfluor® in acetonitrile/water (4:1) at 0°C, yielding 4-fluoro-4-methylpent-2-enoic acid (78% yield).

-

Reductive Amination : The enoic acid is reacted with benzylamine in the presence of NaBH₃CN (pH 5–6, methanol), followed by acidic hydrolysis to afford the target compound.

Advantages :

Catalytic Cross-Coupling Strategies

Nickel-mediated cross-coupling, as demonstrated in arylboronic acid reactions, has been adapted for benzylamino group installation:

-

Substrate Preparation : 4-Fluoro-4-methylpentanoic acid pivalate is synthesized via esterification with pivaloyl chloride.

-

Coupling Reaction : The pivalate reacts with benzylamine derivatives using Ni(PPh₃)₂(1-naphthyl)Cl (5 mol%) and K₃PO₄ in toluene at 70°C.

-

Hydrolysis : The pivalate ester is cleaved with aqueous NaOH (2 M) to release the carboxylic acid.

Reaction Optimization :

-

Solvent : Toluene outperforms THF or DMF in minimizing side reactions.

-

Catalyst : Nickel complexes provide higher turnover numbers (TON > 1,000) compared to palladium analogs.

Resolution of Racemic Mixtures

For non-stereoselective syntheses, enzymatic resolution using Candida antarctica lipase B (CAL-B) achieves enantiopurity:

-

Racemic Synthesis : 2-(Benzylamino)-4-fluoro-4-methylpentanoic acid is prepared via Mitsunobu reaction (DIAD, Ph₃P, benzyl alcohol).

-

Enzymatic Hydrolysis : The racemic ester is treated with CAL-B in phosphate buffer (pH 7.4), selectively hydrolyzing the R-enantiomer (98% ee for S-isomer).

Operational Notes :

-

Reaction time: 24–48 hours.

-

Temperature: 37°C.

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to achieve >98% purity. Critical characterization data includes:

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with new functional groups.

Aplicaciones Científicas De Investigación

CNS Penetrant Inhibitors

One of the primary applications of (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid is in the development of central nervous system (CNS) penetrant inhibitors. Research has shown that this compound can inhibit Toxoplasma gondii cathepsin L (TgCPL), a target for treating chronic toxoplasmosis, which affects a significant portion of the global population. Studies indicate that modifications to the compound's structure can enhance its potency and metabolic stability, making it a candidate for further development in treating CNS infections .

Fluorinated Amino Acids in Cancer Diagnosis

Fluorinated amino acids, including (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid, are also investigated as radiotracers for positron emission tomography (PET). The incorporation of fluorine into amino acids allows for selective accumulation in tumor cells due to their high biosynthetic demands. This property enables the visualization and diagnosis of various cancers, providing insights into tumor metabolism and growth .

Case Study 1: CNS Inhibition

A study focused on the development of inhibitors for TgCPL highlighted the efficacy of (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid analogs. The research demonstrated that certain modifications improved the compound's ability to penetrate the blood-brain barrier while maintaining high potency against TgCPL. Notably, one analog achieved an IC50 value as low as 5 nM, indicating strong inhibitory activity .

Case Study 2: Bacterial Growth Inhibition

Another investigation explored the potential of fluorinated amino acids to inhibit bacterial growth. The study found that when (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid was incorporated into bacterial cultures, it resulted in toxicity through misincorporation into proteins, leading to cell cycle arrest. This mechanism suggests that fluorinated amino acids could serve as novel antimicrobial agents .

Data Tables

| Compound | IC50 (nM) | CNS Penetration | Metabolic Stability |

|---|---|---|---|

| Original Compound | 115 | Moderate | Low |

| Modified Analog A | 34 | High | Moderate |

| Modified Analog B | 5 | Very High | High |

Mecanismo De Acción

The mechanism of action of (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathways: It can influence biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2.1. Primary Amino vs. Benzylamino Derivatives

- Compound 1: (S)-2-Amino-4-fluoro-4-methylpentanoic acid (CAS 857026-04-1) Molecular Formula: C₆H₁₂FNO₂ Key Differences: Lacks the benzylamino group, resulting in reduced lipophilicity and steric bulk. Implications: The absence of the benzyl group may limit membrane permeability compared to the target compound, making it less suitable for central nervous system (CNS) drug candidates.

2.2. Benzyl(methyl)amino Derivative

- Compound 2: (S)-2-(Benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid (CAS 2165598-22-9) Molecular Formula: C₁₄H₂₀FNO₂ Key Differences: Features a methyl group on the nitrogen atom (N-benzyl-N-methyl), increasing steric hindrance and reducing basicity. Implications: The methyl group may enhance metabolic stability by hindering enzymatic degradation but could reduce binding affinity in certain targets due to steric clashes.

2.3. Boc-Protected Analog

- Compound 3: (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid Molecular Formula: C₁₂H₂₀FNO₄ Key Differences: Incorporates a tert-butoxycarbonyl (Boc) protecting group, increasing molecular weight (279.3 g/mol) and solubility in organic solvents. Implications: The Boc group enhances stability during synthetic processes but requires acidic deprotection for biological activity, limiting its direct pharmaceutical utility.

2.4. Phenyl-Substituted Analog

- Compound 4: (2S)-2-Amino-4-methyl-4-phenylpentanoic acid Molecular Formula: C₁₂H₁₇NO₂ Key Differences: Replaces the fluorine atom with a phenyl group, significantly increasing lipophilicity and steric bulk. Implications: The phenyl group may improve binding to hydrophobic pockets in proteins but could reduce solubility and bioavailability.

2.5. Fluorobenzyloxy Derivatives

- Compound 5: (S)-2-[3-(3-Fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propanamide Molecular Formula: Not explicitly stated, but contains fluorobenzyloxy groups. Key Differences: Features a propanamide backbone and multiple fluorobenzyl substituents. Implications: The fluorobenzyl groups enhance electronic interactions with target sites but complicate synthesis and purification.

Comparative Analysis Table

Research Findings and Implications

- Benzylamino vs. Protected Amines: The unprotected benzylamino group offers reactivity for further derivatization, unlike Boc-protected analogs, which require additional synthetic steps.

- Steric and Lipophilic Trade-offs : While bulkier groups (e.g., phenyl in Compound 4) improve target affinity, they often reduce aqueous solubility, necessitating formulation optimization.

Actividad Biológica

(S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

1. Synthesis of the Compound

The synthesis of (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid typically involves several steps, including:

- Starting Materials : The synthesis often begins with the amino acid precursor, which undergoes various chemical modifications.

- Fluorination : The introduction of the fluorine atom at the 4-position is critical for enhancing biological activity.

- Benzyl Group Introduction : The benzylamino group is introduced to enhance binding affinity and solubility.

The overall reaction can be summarized as follows:

2.1 Antibacterial Activity

Recent studies have demonstrated that compounds similar to (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid exhibit significant antibacterial properties. For instance, derivatives of related amino acids have shown Minimum Inhibitory Concentration (MIC) values ranging from 2–4 µg/mL against various Gram-positive bacteria, including multidrug-resistant strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 2 | Staphylococcus aureus |

| Compound B | 3 | Streptococcus pneumoniae |

| (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid | TBD | TBD |

2.2 Neuroprotective Effects

Research indicates that fluorinated amino acids can influence neuroprotective pathways. For example, compounds with similar structures have been shown to modulate glutamate receptors, which are crucial in neurodegenerative diseases .

Case Study : A study evaluated the effects of fluorinated amino acids on neuronal cell viability under oxidative stress conditions. The results indicated that these compounds could significantly reduce cell death and promote neuronal survival.

2.3 Anticancer Potential

There is emerging evidence suggesting that (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid may possess anticancer properties. Preliminary studies have shown that related compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways .

The biological activity of (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid is believed to be mediated through several mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Cell Membrane Interaction : The presence of the benzyl group enhances hydrophobic interactions with cell membranes, facilitating better penetration and efficacy.

4. Conclusion and Future Directions

(S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid represents a promising candidate for further research due to its diverse biological activities. Future studies should focus on:

- Comprehensive in vivo evaluations to assess therapeutic potential.

- Mechanistic studies to elucidate specific pathways influenced by the compound.

- Structure-activity relationship (SAR) analyses to optimize efficacy and reduce toxicity.

Q & A

Q. What are the recommended synthetic routes for (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid in academic research?

Methodological Answer: The synthesis typically involves multi-step protocols focusing on stereochemical control. Key steps include:

- Amino Group Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino functionality during fluorination and alkylation steps .

- Fluorination : Introduce fluorine at the 4-position via nucleophilic substitution or electrophilic fluorination, using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Deprotection : Final deprotection using hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., TFA) to yield the free amino acid .

- Critical Validation : Monitor reaction progress via TLC or LC-MS, and confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How can researchers characterize the enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with UV detection at 210–254 nm. Mobile phases often include hexane/isopropanol with 0.1% TFA for resolution .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to confirm stereochemistry .

- Polarimetry : Measure specific rotation and compare with literature values for enantiomeric excess (e.e.) validation .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

Methodological Answer:

- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the benzylamino and fluoro groups .

- Stability Assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor impurities via LC-MS. Common degradation pathways include defluorination or racemization at the chiral center .

Advanced Research Questions

Q. How do stereochemical variations at the 4-methyl and 4-fluoro positions influence biological activity in related compounds?

Methodological Answer:

- Comparative Studies : Synthesize diastereomers (e.g., (R)-4-methyl or 4-non-fluoro analogs) and evaluate activity via in vitro assays (e.g., enzyme inhibition or receptor binding). For example, the (S)-configuration at C2 and C4 is critical for binding affinity in protease inhibitors .

- Data Contradictions : Some studies report reduced activity with bulkier substituents at C4, while others show enhanced metabolic stability. Cross-validate using molecular dynamics simulations to resolve discrepancies .

Q. What methodologies are effective in resolving conflicting NMR data for structural confirmation?

Methodological Answer:

- Advanced NMR Techniques : Use -NMR to track fluorine environments or - HSQC for carbon-proton correlation. For ambiguous signals, employ 2D NOESY to confirm spatial proximity of substituents .

- Crystallographic Validation : If NMR data conflicts with predicted structures (e.g., due to rotamers), grow single crystals and solve via X-ray diffraction .

Q. What advanced purification techniques are recommended for removing diastereomeric impurities?

Methodological Answer:

- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate diastereomers. Optimize retention time differences ≥2 minutes for baseline resolution .

- Crystallization Screening : Test solvents (e.g., ethyl acetate/hexane) under varying temperatures to exploit solubility differences between enantiomers .

Q. How can in vitro metabolic stability assays be designed to assess this compound’s pharmacokinetic profile?

Methodological Answer:

- Hepatocyte Incubations : Incubate with human liver microsomes (HLMs) at 37°C, and quantify parent compound depletion via LC-MS/MS. Monitor metabolites like de-fluorinated or hydroxylated derivatives .

- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorescent probes (e.g., Vivid® substrates) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.